Myrtenyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrtenyl isovalerate, also known as (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl 3-methylbutanoate, is an organic compound with the molecular formula C15H24O2 and a molecular weight of 236.3499 . It is commonly found as a colorless or pale yellow liquid with a characteristic aromatic and spicy odor . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Myrtenyl isovalerate is typically synthesized through the esterification reaction between myrtenol and isovaleric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction can be represented as follows:
Myrtenol+Isovaleric Acid→Myrtenyl Isovalerate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Myrtenyl isovalerate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form myrtenic acid and other oxidation products.
Reduction: Reduction of this compound can yield myrtenol and isovaleric acid.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Myrtenic acid and other oxidation products.
Reduction: Myrtenol and isovaleric acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Myrtenyl isovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism of action of myrtenyl isovalerate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Myrtenyl isovalerate can be compared with other similar compounds, such as:
Myrtenol: The alcohol precursor of this compound, which has similar aromatic properties but different chemical reactivity.
Isovaleric Acid: The acid component of this compound, known for its pungent odor and use in flavoring agents.
Myrtenyl Acetate: Another ester derivative of myrtenol, which has different ester group and slightly different properties.
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties compared to its precursors and other esters .
Properties
CAS No. |
33900-84-4 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C15H24O2/c1-10(2)7-14(16)17-9-11-5-6-12-8-13(11)15(12,3)4/h5,10,12-13H,6-9H2,1-4H3 |
InChI Key |
TVGPYTOYKLZBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.